Pantoprazole Impurity A

HPLC Method Validation Pharmaceutical Impurity Profiling Quality Control

As the sulfone oxidation product of Pantoprazole, Impurity A (CAS 127780-16-9) is one of six specified impurities mandated for control in Pantoprazole Sodium API by both USP and Ph. Eur. monographs. Its unique RRF of 0.94 in HPLC and distinct chromatographic retention mean it cannot be substituted with other impurities without full method re-validation. Ideal for analytical method development/validation (AMV), stability-indicating method establishment, forced degradation studies, and routine QC batch release testing for ANDA/DMF submissions. Supplied as a fully characterized reference standard with comprehensive Certificate of Analysis.

Molecular Formula C16H14F2N3NaO5S
Molecular Weight 421.4 g/mol
Cat. No. B13401856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole Impurity A
Molecular FormulaC16H14F2N3NaO5S
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+]
InChIInChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1
InChIKeyPPJKKLJCWYSBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pantoprazole Impurity A Reference Standard for Pharmacopoeial Compliance and Analytical Method Validation


Pantoprazole Impurity A (CAS 127780-16-9), also designated as Pantoprazole Sulfone, Pantoprazole EP Impurity A, and Pantoprazole USP Related Compound A, is a specified, process-related impurity of the proton pump inhibitor (PPI) Pantoprazole [1]. It is the sulfone analogue of Pantoprazole, formed via over-oxidation of the sulfoxide moiety in the parent drug during synthesis [1]. This compound is one of six impurities (A, B, C, D, E, and F) mandated for control by both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) in Pantoprazole Sodium Active Pharmaceutical Ingredient (API) monographs [2]. Its primary utility is as a highly characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in the manufacturing and release testing of Pantoprazole drug substances and finished pharmaceutical products [3].

Why Pharmacopoeial-Grade Pantoprazole Impurity A is Not Interchangeable with Other Impurity Standards


Substituting Pantoprazole Impurity A with a different pantoprazole-related compound—such as Impurity B (the sulfide precursor) or Impurity D+F (a mixture of isomers)—is not analytically or regulatorily acceptable. This is because each specified impurity possesses a distinct chemical structure, which directly dictates its unique chromatographic retention time, ultraviolet (UV) absorbance profile, and mass spectrometric fragmentation pattern [1]. For instance, Impurity A (Pantoprazole Sulfone) exhibits a specific relative response factor (RRF) of 0.94 in HPLC analysis, which is significantly different from the RRF of 0.67 for Impurities C+E [2]. Using an incorrect reference standard would lead to inaccurate quantification of impurity levels in a drug substance batch, potentially resulting in a false assessment of compliance with ICH Q3A limits and the pharmacopoeial monographs [3]. Furthermore, stability-indicating methods validated for the separation of Impurity A from the Pantoprazole peak and other degradation products cannot be assumed to perform identically for other impurities without re-validation, a time- and resource-intensive process [1].

Quantitative Differentiation of Pantoprazole Impurity A: Comparative Evidence for Analytical Method Selection


Pantoprazole Impurity A vs. Impurity B: Chromatographic Resolution and Method Selectivity in HPLC-UV

Pantoprazole Impurity A and Impurity B (the sulfide precursor) are well-resolved in validated HPLC methods. A stability-indicating HPLC method achieved baseline separation for all six specified impurities, including Impurity A and Impurity B, on a Hypersil ODS column [1]. The method was validated for specificity, demonstrating that Impurity A is chromatographically distinct from Impurity B, the parent drug pantoprazole, and other degradation products [1].

HPLC Method Validation Pharmaceutical Impurity Profiling Quality Control

Pantoprazole Impurity A vs. Impurity C+E: Relative Response Factor (RRF) Differentiation in HPLC-UV Quantitation

The accurate quantitation of pantoprazole impurities by HPLC-UV requires the application of correction factors due to differences in UV absorbance among the structurally distinct impurities [1]. Pantoprazole Impurity A exhibits a Relative Response Factor (RRF) of 0.94, whereas the combined impurities C and E exhibit a significantly lower RRF of 0.67 [1]. This quantifies the difference in their molar absorptivity at the detection wavelength.

Analytical Chemistry Pharmaceutical Analysis Correction Factor

Pantoprazole Impurity A Structural Characterization by Single Crystal X-Ray Diffraction (XRD)

The molecular structure of Pantoprazole Impurity A has been unambiguously confirmed by single-crystal X-ray diffraction (XRD) studies [1]. This provides an absolute, three-dimensional determination of the atomic connectivity and stereochemistry of the molecule, distinguishing it from other impurities like Impurity-VI (N-oxide) and Impurity-I (sulfide) [1].

Solid-State Characterization Polymorph Screening Regulatory Dossier

Procurement-Driven Application Scenarios for Pantoprazole Impurity A Reference Standard


Regulatory-Compliant Batch Release Testing for Pantoprazole Sodium API

Quality control (QC) laboratories use Pantoprazole Impurity A as a primary reference standard to identify and quantify the level of this specific process-related impurity in manufactured batches of Pantoprazole Sodium API. This is a mandatory requirement for compliance with USP and Ph. Eur. monographs [1]. The accurate quantification, enabled by the validated HPLC methods and the compound's specific relative response factor (RRF=0.94), ensures that the impurity level does not exceed the ICH Q3A qualification threshold, thereby guaranteeing the safety and quality of the drug substance before it is released for formulation [2].

Development and Validation of Stability-Indicating Analytical Methods

Analytical development scientists utilize Pantoprazole Impurity A as a critical marker compound during forced degradation studies and the subsequent development of stability-indicating HPLC/UPLC methods [3]. The compound's well-characterized chromatographic behavior (e.g., resolution from Impurity B) and stability profile under various stress conditions (e.g., oxidative) make it an essential tool for establishing method specificity and ensuring the method can accurately measure drug potency in the presence of potential degradation products throughout the product's shelf life [3].

Synthesis and Characterization of Impurity Standards for In-House Reference Libraries

Pharmaceutical R&D groups may synthesize Pantoprazole Impurity A in-house to establish a primary reference standard library. The availability of definitive structural data from single-crystal XRD [4] allows for the unambiguous confirmation of the synthesized compound's identity, purity, and polymorphic form. This well-characterized in-house standard can then be used as a secondary working standard, traceable to the official USP or EP reference standard, reducing long-term procurement costs and ensuring supply chain security for routine QC testing [5].

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